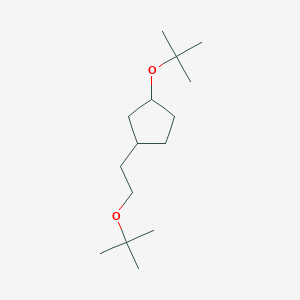
1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are saturated hydrocarbons with carbon atoms arranged in a ring structure. This specific compound features tert-butoxy groups attached to a cyclopentane ring, making it a unique and interesting molecule for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane typically involves the reaction of cyclopentane derivatives with tert-butyl alcohol in the presence of a strong acid catalyst. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of solid acid catalysts, such as montmorillonite or Amberlyst 15, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The tert-butoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium ethoxide (NaOEt), Potassium tert-butoxide (KOt-Bu)
Major Products Formed:
Oxidation: Ketones, Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted cyclopentane derivatives
Scientific Research Applications
1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as a model compound for studying reaction mechanisms and kinetics.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane involves its interaction with various molecular targets and pathways. The tert-butoxy groups can undergo hydrolysis, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. These interactions can result in changes in cellular processes and biochemical pathways, making the compound a valuable tool for studying molecular mechanisms .
Comparison with Similar Compounds
- 1-tert-Butoxy-2-ethoxyethane
- 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline
Comparison: 1-tert-Butoxy-3-(2-tert-butoxyethyl)cyclopentane is unique due to its specific ring structure and the presence of two tert-butoxy groups. This structural arrangement imparts distinct chemical properties and reactivity compared to similar compounds. For example, 1-tert-Butoxy-2-ethoxyethane has a linear structure, while 1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline contains an aromatic ring, leading to different reactivity and applications .
Properties
CAS No. |
61478-17-9 |
|---|---|
Molecular Formula |
C15H30O2 |
Molecular Weight |
242.40 g/mol |
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-3-[2-[(2-methylpropan-2-yl)oxy]ethyl]cyclopentane |
InChI |
InChI=1S/C15H30O2/c1-14(2,3)16-10-9-12-7-8-13(11-12)17-15(4,5)6/h12-13H,7-11H2,1-6H3 |
InChI Key |
CXRBQQMGOQZJTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCCC1CCC(C1)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















